molecular formula C16H15N3 B12046729 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole

4-ethyl-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B12046729
M. Wt: 249.31 g/mol
InChI Key: MAGLLXUHNWKKOI-UHFFFAOYSA-N
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Description

4-ethyl-3,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C16H15N3. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of a triazole ring substituted with ethyl and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides and amides under specific reaction conditions. For example, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3,5-diphenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triflic anhydride, hydrazides, and secondary amides. Reaction conditions such as microwave irradiation and catalytic systems are often employed to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound include various substituted triazole derivatives, oxidized products, and reduced derivatives. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole include other 1,2,4-triazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-ethyl-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3/c1-2-19-15(13-9-5-3-6-10-13)17-18-16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

MAGLLXUHNWKKOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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